N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine
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Overview
Description
N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound with the molecular formula C11H21NO It is characterized by a cyclopropyl group attached to a 2,2,5,5-tetramethyloxolan-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine typically involves the cyclopropylation of 2,2,5,5-tetramethyloxolan-3-amine. One common method is the [3 + 2] photocycloaddition of cyclopropylamines with electron-rich and electron-neutral olefins . This reaction is facilitated by chiral hydrogen-bonding catalysis, which provides enantiocontrol and allows for the construction of all-carbon quaternary stereocenters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen-bonded complexes and participate in various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-tetramethyloxolane: A structurally similar compound used as a green solvent.
Cyclopropylamine: Shares the cyclopropyl group and is used in various chemical reactions.
Uniqueness
N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine is unique due to its combination of the cyclopropyl group and the 2,2,5,5-tetramethyloxolan-3-amine structure. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C11H21NO/c1-10(2)7-9(11(3,4)13-10)12-8-5-6-8/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
QIBNODQUYZTHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CC2)C |
Origin of Product |
United States |
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